

2,4,7-Trimethyloctane as a branched-chain alkane isomer

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Compound of Interest

Compound Name: 2,4,7-Trimethyloctane

Cat. No.: B14564517

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An In-depth Technical Guide on 2,4,7-Trimethyloctane

Topic: **2,4,7-Trimethyloctane** as a Branched-Chain Alkane Isomer Audience: Researchers, scientists, and drug development professionals.

Introduction

2,4,7-Trimethyloctane is a branched-chain alkane with the molecular formula $C_{11}H_{24}$. As one of the 159 structural isomers of undecane, its specific branching pattern confers distinct physicochemical properties that differentiate it from its linear counterpart, n-undecane, and other isomers.[1][2][3] This document provides a comprehensive technical overview of **2,4,7-trimethyloctane**, including its chemical and physical properties, synthesis methodologies, and its current and potential applications in research and drug development. Generally considered to be of low biological reactivity, its utility as a reference compound, solvent, and potential excipient in pharmaceutical formulations is of significant interest.[4]

Physicochemical Properties

The structure of **2,4,7-trimethyloctane** features methyl groups at the 2, 4, and 7 positions of an octane backbone. This branching disrupts the intermolecular van der Waals forces, resulting in a lower boiling point compared to n-undecane.[1] The detailed properties of **2,4,7-trimethyloctane** are summarized below, alongside a comparison with other selected undecane isomers.

Properties of 2,4,7-Trimethyloctane

Property	Value	Source
CAS Number	62016-38-0	[4] [5]
Molecular Formula	C ₁₁ H ₂₄	[4] [5]
Molecular Weight	156.31 g/mol	[4] [6]
IUPAC Name	2,4,7-trimethyloctane	[4] [6]
Boiling Point	171.6 - 177 °C	[4] [7]
Density	0.739 g/cm ³	[7]
Flash Point	52.3 °C	[7]
Refractive Index	1.414	[7]
Cetane Number	44.5	[4]
Appearance	Colorless liquid	[5]
Solubility	Low in water	[5]

Comparative Properties of Undecane Isomers

Isomer Name	CAS Number	Boiling Point (°C)	Melting Point (°C)	Density (g/cm³)
n-Undecane	1120-21-4	196	-26	0.740
2,4,7-Trimethyloctane	62016-38-0	171.6 - 177	-	0.739
2-Methyldecane	6975-98-0	189.3	-	0.737
3-Methyldecane	13151-34-3	188.1 - 189.1	-92.9	0.742
4-Methyldecane	2847-72-5	188.7	-	0.741
2,3-Dimethylnonane	2884-06-2	186	-57.06 (est.)	0.7438
(Data sourced from BenchChem)[1]				

Synthesis and Characterization Protocols

The synthesis of **2,4,7-trimethyloctane** can be achieved through several routes, ranging from laboratory-scale alkylation reactions to industrial-scale catalytic cracking.

Experimental Protocol: Friedel-Crafts Alkylation

This method introduces methyl branches onto an octane backbone using a Lewis acid catalyst. [4]

Objective: To synthesize **2,4,7-trimethyloctane** via catalytic alkylation.

Materials:

- n-Octane
- Methyl chloride (CH_3Cl)
- Anhydrous aluminum chloride (AlCl_3)

- Anhydrous reaction vessel with a stirring mechanism
- Ice bath and heating mantle
- Gas inlet for CH_3Cl
- Quenching solution (e.g., dilute HCl)
- Separatory funnel
- Drying agent (e.g., anhydrous MgSO_4)
- Distillation apparatus

Methodology:

- **Catalyst Suspension:** Suspend anhydrous AlCl_3 in an excess of n-octane within the reaction vessel under an inert atmosphere.
- **Reaction Initiation:** Cool the mixture and begin bubbling methyl chloride gas through the suspension with vigorous stirring. The reaction is exothermic and proceeds via the formation of a methyl carbocation, which then performs an electrophilic attack on the octane chain.
- **Temperature Control:** Maintain the reaction temperature between 40–60°C to facilitate the multiple methylation steps required to form the desired isomer.^[4]
- **Reaction Quenching:** After the reaction period, cool the mixture and carefully quench it by slowly adding it to cold, dilute hydrochloric acid to decompose the aluminum chloride complex.
- **Extraction:** Transfer the mixture to a separatory funnel. The organic layer containing the product is separated from the aqueous layer.
- **Washing and Drying:** Wash the organic layer with water and brine, then dry it over anhydrous MgSO_4 .
- **Purification:** Isolate the **2,4,7-trimethyloctane** from the mixture of isomers and unreacted octane via fractional distillation.

Industrial Production: Fluid Catalytic Cracking (FCC)

In petroleum refineries, **2,4,7-trimethyloctane** is produced from the cracking of heavier hydrocarbon fractions.^[4]

Methodology:

- **Feedstock:** Heavy hydrocarbon fractions are vaporized and fed into a reactor.
- **Catalyst:** The vaporized feedstock is mixed with a hot, powdered zeolite catalyst, such as ZSM-5.
- **Cracking and Isomerization:** At high temperatures, the large hydrocarbon molecules are broken down (cracked). The acidic nature of the zeolite catalyst promotes carbocation formation, leading to isomerization and branching through mechanisms like β -scission and hydride transfer.^[4]
- **Separation:** The resulting mixture of smaller, more highly branched alkanes is separated in a fractionation column to isolate specific isomers like **2,4,7-trimethyloctane**.

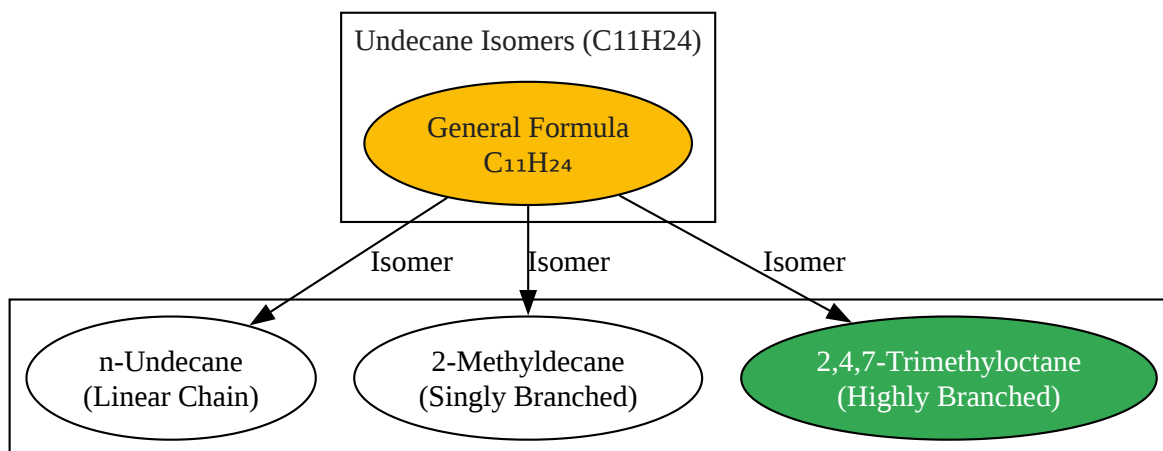
Characterization Protocol: Density Measurement

Objective: To determine the density of a purified **2,4,7-trimethyloctane** sample using a pycnometer.^[1]

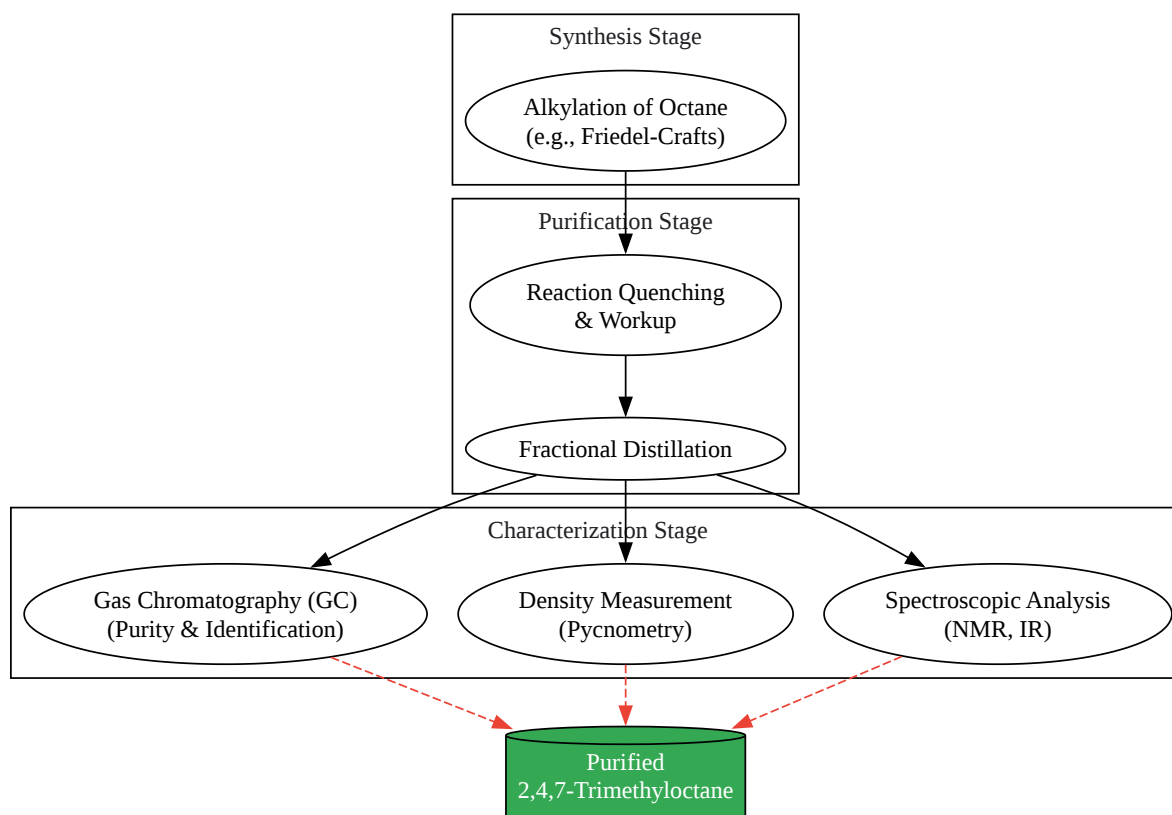
Methodology:

- **Preparation:** Clean and thoroughly dry a pycnometer of a known volume.
- **Tare Weight:** Weigh the empty, dry pycnometer accurately.
- **Sample Filling:** Fill the pycnometer with the **2,4,7-trimethyloctane** sample, ensuring no air bubbles are present and the liquid level is precisely at the calibration mark.
- **Weighing:** Weigh the pycnometer containing the sample.
- **Calculation:** Determine the mass of the sample by subtracting the tare weight. Calculate the density by dividing the mass of the sample by the known volume of the pycnometer.^[1]

Visualized Workflows and Relationships



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Applications in Research and Drug Development

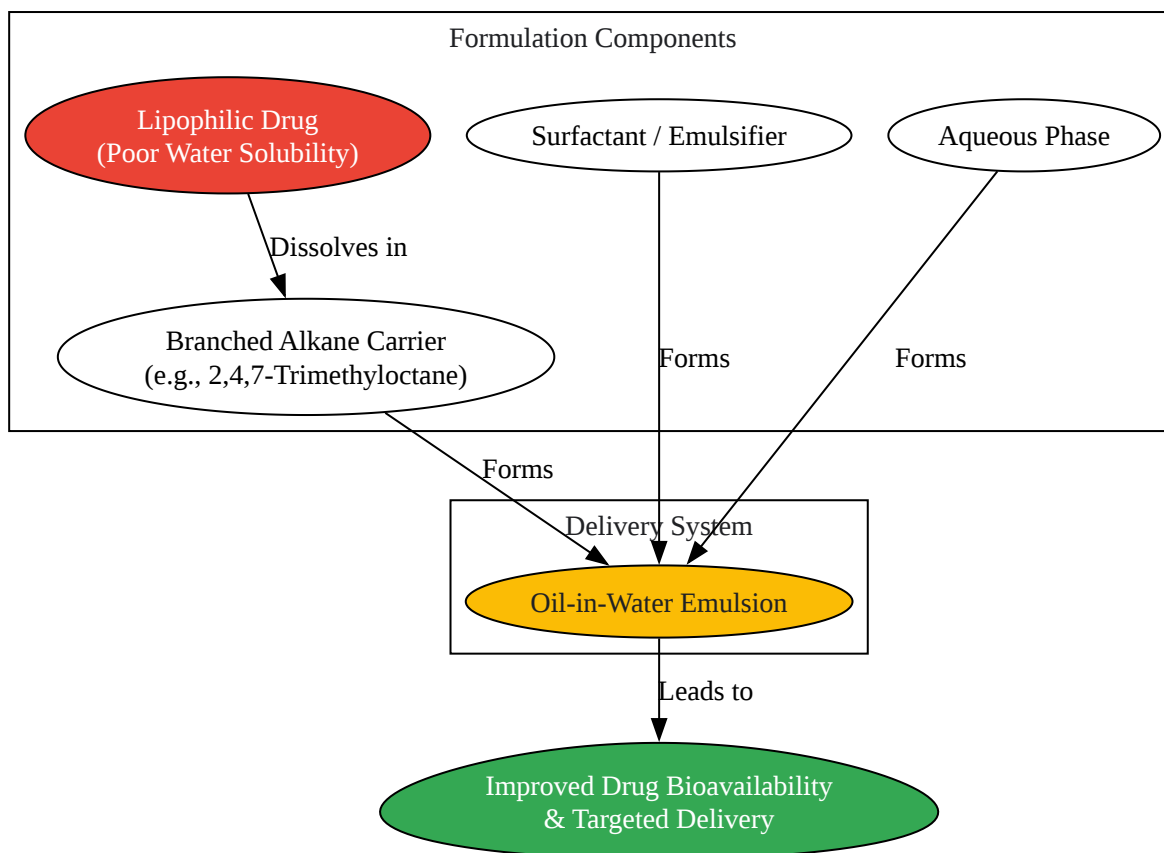
While highly branched alkanes are often considered biologically inert, their unique physical properties make them valuable in various scientific and industrial contexts.

Research Applications:

- **Reference Standard:** **2,4,7-trimethyloctane** serves as a reference compound for studying hydrocarbon structures and reactions.^[4] It can be used as an internal standard in gas chromatography for comparing retention times of other C10-C12 molecules.^[2]
- **Membrane Studies:** It can be utilized in biological research to investigate lipid metabolism and the effects of branched hydrocarbons on the fluidity and permeability of biological membranes.^[4]
- **Fuel Science:** With a defined cetane number, it is a component of interest in studies aimed at improving combustion efficiency in diesel fuels.^[4]

Potential Roles in Drug Development: The primary application of alkanes in pharmaceuticals is as non-polar solvents and excipients. While **2,4,7-trimethyloctane** itself is not a common pharmaceutical ingredient, its properties are relevant to formulation science, particularly for drug delivery systems.^[4]

- **Solvent/Carrier for Lipophilic Drugs:** Highly branched alkanes can act as solvents or carriers for water-insoluble (lipophilic) drug compounds. This is analogous to the use of semifluorinated alkanes (SFAs) in creating multiphase colloidal systems like nanoemulsions, gels, and suspensions to enhance drug delivery.^[8]
- **Formulation Excipient:** Its low reactivity and solvent properties make it a candidate for inclusion in topical formulations or as a component in lubricant coatings for medical devices.



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Conclusion

2,4,7-Trimethyloctane is a well-defined isomer of undecane with distinct physical properties derived from its highly branched structure. While its direct applications in drug development are still exploratory, its role as a non-polar solvent, a reference compound in analytical chemistry, and a model for studying hydrocarbon interactions with biological systems is firmly established. The principles governing its synthesis and its potential use as an excipient in advanced drug delivery formulations highlight the continued relevance of simple organic molecules in addressing complex scientific and pharmaceutical challenges.

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